4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
Overview
Description
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a butanoic acid chain with a ketone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions in an inert solvent like dichloromethane. The resulting product is then hydrolyzed to yield the desired acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: this compound can be converted to 4-(2,5-dimethylphenyl)butanoic acid.
Reduction: The reduction of the ketone group yields 4-(2,5-dimethylphenyl)-4-hydroxybutanoic acid.
Substitution: Halogenated derivatives such as 4-(2,5-dimethyl-4-bromophenyl)-4-oxobutanoic acid.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylphenyl)-4-hydroxybutanoic acid: A reduction product of the ketone group.
4-(2,5-Dimethylphenyl)butanoic acid: An oxidation product of the ketone group.
4-(2,5-Dimethyl-4-bromophenyl)-4-oxobutanoic acid: A halogenated derivative.
Uniqueness
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both a ketone and carboxylic acid functional group
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTZKGVORJIFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277444 | |
Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-59-2 | |
Record name | 5394-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5394-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-DIMETHYLBENZOYL)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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